3-[(E)-{2-[(4-methyl-2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate 3-[(E)-{2-[(4-methyl-2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15500741
InChI: InChI=1S/C23H18ClN3O6/c1-15-9-10-21(20(11-15)27(30)31)32-14-22(28)26-25-13-16-5-4-6-17(12-16)33-23(29)18-7-2-3-8-19(18)24/h2-13H,14H2,1H3,(H,26,28)/b25-13+
SMILES:
Molecular Formula: C23H18ClN3O6
Molecular Weight: 467.9 g/mol

3-[(E)-{2-[(4-methyl-2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate

CAS No.:

Cat. No.: VC15500741

Molecular Formula: C23H18ClN3O6

Molecular Weight: 467.9 g/mol

* For research use only. Not for human or veterinary use.

3-[(E)-{2-[(4-methyl-2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate -

Specification

Molecular Formula C23H18ClN3O6
Molecular Weight 467.9 g/mol
IUPAC Name [3-[(E)-[[2-(4-methyl-2-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate
Standard InChI InChI=1S/C23H18ClN3O6/c1-15-9-10-21(20(11-15)27(30)31)32-14-22(28)26-25-13-16-5-4-6-17(12-16)33-23(29)18-7-2-3-8-19(18)24/h2-13H,14H2,1H3,(H,26,28)/b25-13+
Standard InChI Key BGOHWGFOLSNCGZ-DHRITJCHSA-N
Isomeric SMILES CC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=CC=CC=C3Cl)[N+](=O)[O-]
Canonical SMILES CC1=CC(=C(C=C1)OCC(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC=CC=C3Cl)[N+](=O)[O-]

Introduction

The compound 3-[(E)-{2-[(4-methyl-2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate is a complex organic molecule that belongs to the class of hydrazone derivatives. These compounds are formed by the reaction of hydrazine or its derivatives with carbonyl compounds and often exhibit significant biological activity, making them valuable in medicinal chemistry and organic synthesis.

Synthesis and Reaction Conditions

The synthesis of 3-[(E)-{2-[(4-methyl-2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate typically involves multiple steps, including the formation of the hydrazone linkage. The reaction conditions, such as temperature, solvent choice, and reaction time, are crucial for optimizing yield and purity. Continuous flow reactors may be used in industrial settings to enhance efficiency and reduce waste during production.

Synthesis Steps

  • Preparation of Starting Materials: This involves synthesizing the necessary carbonyl compound and hydrazine derivative.

  • Formation of Hydrazone Linkage: The reaction between the carbonyl compound and hydrazine derivative under appropriate conditions.

  • Attachment of Phenoxy and Chlorobenzoate Groups: This step involves further functionalization of the hydrazone derivative with the desired groups.

Spectroscopic Analysis

Spectroscopic methods such as NMR and IR can be used to characterize the compound. For example, IR spectroscopy can help identify functional groups like the hydrazone linkage and ester groups.

Potential Applications

Hydrazone derivatives, including 3-[(E)-{2-[(4-methyl-2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate, have potential applications in medicinal chemistry due to their biological activity. They can be used as intermediates in the synthesis of drugs or as active pharmaceutical ingredients themselves.

Biological Activity

The biological activity of hydrazone derivatives can vary widely depending on their structure. They have been studied for their antimicrobial, antiviral, and anticancer properties.

Data Table: Comparison with Similar Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Potential Applications
2-Methoxy-4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoateNot specifiedApproximately 448.5Medicinal chemistry, organic synthesis
3-[(E)-{2-[(4-methyl-2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoateNot specifiedNot availableMedicinal chemistry, organic synthesis
4-((E)-{2-[2-(2-Nitrophenoxy)acetyl]hydrazono}methyl)phenyl 3-chloro-6-methoxy-1-benzothiophene-2-carboxylateNot specifiedNot availableOrganic synthesis

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